1,1-Diphenyl-4-morpholino-2-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol is an organic compound that features a morpholine ring attached to a diphenylbutynol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol typically involves the reaction of morpholine with diphenylacetylene under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of diphenylacetylene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The diphenylbutynol structure can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinoaniline
- 4-Morpholinylphenylamine
- 4-Morpholinobenzenamine
Uniqueness
4-(4-Morpholinyl)-1,1-diphenyl-2-butyn-1-ol is unique due to its combination of a morpholine ring and a diphenylbutynol structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H21NO2/c22-20(18-8-3-1-4-9-18,19-10-5-2-6-11-19)12-7-13-21-14-16-23-17-15-21/h1-6,8-11,22H,13-17H2 |
InChI Key |
PXRFEHZEVKGDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.